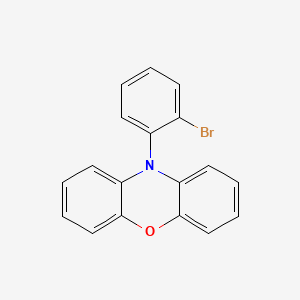

10-(2-Bromophenyl)-10H-phenoxazine

Description

Overview of Phenoxazine (B87303) Heterocycles as Functional Organic Materials

Phenoxazines are a significant class of heterocyclic compounds characterized by a core structure where an oxazine (B8389632) ring is fused to two benzene (B151609) rings. wikipedia.org Historically, they were recognized for their utility as dyes for materials like silk and acrylic fibers. wikipedia.org However, their applications have expanded dramatically, and they are now considered pivotal scaffolds in materials science and organic electronics. researchgate.netnih.gov

The electron-rich nature of the phenoxazine core imparts useful redox properties, making these compounds suitable for a range of functions. researchgate.net They have been investigated for use as:

Dye-sensitizers in solar cells. researchgate.netresearchgate.net

Components in organic light-emitting diodes (OLEDs) . researchgate.netresearchgate.net

Photoredox catalysts . researchgate.netacs.org

Organic battery cathode materials . researchgate.net

The phenoxazine nucleus is non-planar, possessing a folded structure along the axis connecting the central nitrogen and oxygen atoms. uobaghdad.edu.iq This structural feature, along with the inherent electronic properties, makes phenoxazine and its derivatives versatile building blocks for creating complex functional molecules.

Significance of N-Substitution and Halogenation in Phenoxazine Architectures

The properties of the phenoxazine core can be precisely tuned through chemical modification, particularly by introducing substituents at the nitrogen (N) atom and by halogenation of the aromatic rings. These modifications are crucial for tailoring the molecule's electronic and physical characteristics for specific applications.

N-Substitution: Attaching different functional groups to the nitrogen atom (position 10) significantly influences the molecule's properties. uobaghdad.edu.iqresearchgate.net N-aryl substitution, as seen in 10-(2-Bromophenyl)-10H-phenoxazine, can impact solubility, thermal stability, and the energy levels of the molecular orbitals. nih.govacs.org This control is essential for designing materials with specific energy gaps and charge-transport capabilities. For instance, studies on N-aryl and core-modified phenoxazines have led to the development of organic photoredox catalysts with strong absorption in the visible light spectrum. acs.org The nucleophilicity of the nitrogen atom also plays a role in synthesis; N-alkylated phenoxazines can sometimes be formed in higher yields compared to their N-H counterparts. acs.org

Halogenation: The introduction of halogen atoms, such as bromine, onto the phenoxazine scaffold is another powerful strategy for functionalization. Halogenation can alter the electronic properties through inductive and resonance effects, modify intermolecular interactions (e.g., halogen bonding), and provide a reactive site for further chemical transformations through cross-coupling reactions. For example, the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine involves a palladium-catalyzed coupling reaction, highlighting the utility of halogenated precursors in building more complex molecular architectures. mdpi.com

Positioning this compound in Contemporary Organic Electronics Research

This compound is primarily positioned as a key intermediate or building block in the synthesis of larger, more complex molecules for organic electronics. Its structure combines the electron-donating phenoxazine core with a synthetically versatile bromophenyl group. This makes it a valuable precursor for creating materials used in organic light-emitting devices (OLEDs).

Research documented in patents indicates that this compound is used in the creation of novel compounds for electronic devices. lookchem.com Specifically, it serves as a foundational element in the synthesis of materials for organic electroluminescent devices, which are the core components of OLED displays. lookchem.com The bromine atom on the phenyl ring acts as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the attachment of other functional groups to build up the final, complex emitter or host material. The phenoxazine unit itself often serves as a strong electron-donating moiety within these larger structures, which is a critical feature for materials used in the emissive layers of OLEDs.

Scope and Research Imperatives for this compound Investigations

The future research trajectory for this compound is intrinsically linked to the broader goals of organic materials science. The established structure-property relationships in phenoxazine derivatives provide a clear path forward for further innovation. acs.org

Key research imperatives include:

Synthesis of Novel Derivatives: Using this compound as a starting material to synthesize new, larger, and more complex functional molecules. The bromine atom allows for the systematic introduction of various electron-accepting or donating groups to fine-tune the resulting material's photophysical and electronic properties.

High-Performance OLEDs: A major challenge in OLED technology is achieving high efficiency and long operational stability. sigmaaldrich.cn Future work will likely focus on incorporating the this compound moiety into novel host and emitter materials, particularly those exhibiting thermally activated delayed fluorescence (TADF), to create next-generation OLEDs with improved performance.

Exploring Other Applications: While its role in OLEDs is prominent, the unique electronic structure of derivatives made from this compound could be explored in other areas of organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as photoredox catalysts for complex organic synthesis. researchgate.netacs.org

Computational Modeling: Further use of computational methods, such as time-dependent density functional theory (TD-DFT), can guide the rational design of new materials based on the this compound scaffold. acs.org Modeling can predict the photophysical properties of yet-to-be-synthesized molecules, saving significant time and resources in the lab.

In essence, this compound serves as a valuable platform for the continued development of functional organic materials, with its true potential realized in the more complex structures it helps to create.

Structure

3D Structure

Properties

Molecular Formula |

C18H12BrNO |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

10-(2-bromophenyl)phenoxazine |

InChI |

InChI=1S/C18H12BrNO/c19-13-7-1-2-8-14(13)20-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)20/h1-12H |

InChI Key |

LXFFQACMUQZMKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CC=C4Br |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 10 2 Bromophenyl 10h Phenoxazine

N-Arylation Approaches to Phenoxazine (B87303) Derivatives

The formation of the C-N bond to introduce the aryl group at the 10-position of the phenoxazine ring is the cornerstone of synthesizing 10-arylphenoxazines. Two principal transition-metal-catalyzed cross-coupling reactions have emerged as the most effective methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylphenoxazine Synthesis

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction of an amine with an aryl halide has become a preferred method for the synthesis of N-arylphenoxazines due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of 10-(2-Bromophenyl)-10H-phenoxazine via this method typically involves the reaction of phenoxazine with 1-bromo-2-iodobenzene (B155775) or a related dihalobenzene.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylphenoxazine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of catalyst system, including the palladium source and the phosphine (B1218219) ligand, is critical for the success of the Buchwald-Hartwig amination. Early systems were often limited in scope, but the development of sterically hindered and electron-rich phosphine ligands has significantly expanded the reaction's applicability. wikipedia.orgnih.gov For the synthesis of 10-arylphenoxazines, bulky biaryl phosphine ligands such as XPhos and RuPhos have demonstrated high efficacy, particularly with challenging substrates. numberanalytics.comnih.gov These ligands promote the formation of the catalytically active monoligated palladium species, thereby increasing the rates of oxidative addition and reductive elimination. wikipedia.org

Table 1: Key Components in Buchwald-Hartwig Synthesis of N-Arylphenoxazines

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. numberanalytics.com |

| Phosphine Ligand | XPhos, RuPhos, t-BuXPhos, TrixiePhos | Stabilizes the palladium catalyst and influences reactivity and selectivity. numberanalytics.comnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation of the amine. libretexts.orgnih.gov |

| Solvent | Toluene (B28343), Dioxane | Provides the reaction medium. wikipedia.orgnih.gov |

The optimization of reaction conditions, including the screening of palladium sources, ligands, bases, and solvents, is crucial for achieving high yields and selectivity. numberanalytics.comnih.gov For instance, the coupling of bromobenzene (B47551) with various secondary amines, including phenoxazine, has been successfully carried out in toluene using sodium tert-butoxide as the base and XPhos as the ligand. nih.gov

Copper-Catalyzed (Ullmann-Type) Coupling Reactions for Phenoxazine Formation

The Ullmann condensation, a copper-catalyzed reaction, represents a classical and still relevant approach for the formation of C-N bonds in the synthesis of N-arylphenoxazines. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. wikipedia.org While traditional Ullmann reactions often required harsh conditions, modern advancements have led to milder and more efficient protocols. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann-type amination is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. For the synthesis of this compound, this would involve reacting phenoxazine with an appropriate brominated aromatic compound in the presence of a copper catalyst.

Innovations in ligand design have been pivotal in improving the efficiency of Ullmann-type couplings. Ligands such as diamines and N,N-dimethylglycine can accelerate the reaction and allow for lower reaction temperatures. organic-chemistry.org The choice of solvent is also critical, with polar, high-boiling solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) being commonly used. wikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Type Reactions for N-Arylphenoxazine Synthesis

| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann-Type Coupling |

| Catalyst | Palladium complexes with phosphine ligands. wikipedia.org | Copper salts or nanoparticles. wikipedia.orgmdpi.com |

| Reaction Temperature | Generally milder, can sometimes be performed at room temperature. wikipedia.orgnih.gov | Typically requires higher temperatures. wikipedia.org |

| Substrate Scope | Very broad, high functional group tolerance. wikipedia.org | Traditionally more limited, often requires activated aryl halides. wikipedia.org |

| Ligands | Crucial for reactivity and scope (e.g., biaryl phosphines). nih.gov | Can be beneficial (e.g., diamines, amino acids). organic-chemistry.org |

| Cost | Palladium is a precious metal. nih.gov | Copper is more abundant and less expensive. nih.gov |

Precursor Design and Controlled Bromination for this compound

The synthesis of this compound necessitates careful consideration of the starting materials and the method of introducing the bromine atom. One synthetic strategy involves the direct bromination of a pre-formed 10-phenylphenoxazine (B14166687). However, controlling the regioselectivity of electrophilic aromatic substitution on the phenoxazine ring system can be challenging. Studies on the bromination of 10-phenylphenoxazine have been conducted to understand the directing effects of the substituent groups. acs.org

Alternatively, a more controlled approach involves the synthesis of the phenoxazine ring from precursors that already contain the desired bromine substituent. For example, the reaction of a substituted 2-aminophenol (B121084) with a functionalized catechol or dihalobenzene can be employed. The synthesis of 2,3-dinitrophenoxazine has been achieved by reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene. acs.org A similar strategy could be envisioned for incorporating a bromo-substituent.

The controlled bromination of the (2H)-1,4-benzoxazin-3(4H)-one ring system has been shown to yield specific bromo-derivatives, which could potentially serve as precursors to phenoxazines. researchgate.net

Green Chemistry Approaches and Catalyst Development in Phenoxazine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of phenoxazine synthesis, this includes the use of water as a solvent, the development of reusable catalysts, and the exploration of catalyst systems based on more abundant metals.

Recent research has explored the in-situ synthesis of phenoxazine dyes in water, highlighting the potential for aqueous media in these transformations. chemrxiv.org Furthermore, the development of highly efficient and reusable copper nanoparticle catalysts for Ullmann-type reactions represents a step towards more sustainable synthesis. mdpi.com

In the realm of palladium catalysis, the development of fourth-generation catalysts with extremely low catalyst loadings has made the Buchwald-Hartwig amination more economically and environmentally viable. nih.gov These advanced catalyst systems often feature sterically hindered and electron-rich ligands that promote high turnover numbers.

Reaction Optimization and Scalability Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound via Buchwald-Hartwig amination, key optimization parameters include catalyst loading, reaction time, temperature, and the choice of base and solvent. numberanalytics.comnih.gov

Reducing the catalyst loading is a primary goal in optimizing cross-coupling reactions due to the high cost of palladium. libretexts.org The use of highly active catalyst systems, such as those employing bulky biaryl phosphine ligands, can allow for significantly lower catalyst concentrations. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields in phenoxazine synthesis. chemicalbook.com

Scalability also necessitates a thorough understanding of the reaction mechanism to identify and mitigate potential side reactions. For example, in the Buchwald-Hartwig amination, hydrodehalogenation of the aryl halide can be a competing side reaction. wikipedia.org Careful control of reaction conditions is essential to maximize the yield of the desired N-arylated product.

Comprehensive Spectroscopic and Structural Characterization of 10 2 Bromophenyl 10h Phenoxazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 10-(2-Bromophenyl)-10H-phenoxazine, both ¹H and ¹³C NMR provide critical data for confirming its constitution and differentiating it from potential isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 10-(4-bromophenyl)-10H-phenoxazine, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be extrapolated to understand the 2-bromo isomer. rsc.org The aromatic protons on the phenoxazine (B87303) core typically appear as a complex multiplet in the range of δ 6.59-6.75 ppm. rsc.org Protons on the brominated phenyl ring exhibit characteristic splitting patterns. For the 4-bromo isomer, two doublets are observed at δ 7.75 ppm and δ 7.26 ppm, corresponding to the protons ortho and meta to the bromine atom, respectively. rsc.org For this compound, the proton signals of the 2-bromophenyl group would be expected in a similar aromatic region but with different coupling patterns due to the change in substituent position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. In related phenoxazine structures, the carbon atoms of the phenoxazine moiety exhibit signals across the aromatic region. For instance, in 10-phenyl-10H-phenoxazine, characteristic peaks are observed at δ 113.18, 115.26, 121.06, 123.15, 134.52, and 143.92 ppm. rsc.org The introduction of a 2-bromophenyl group would lead to predictable shifts in the carbon signals of the attached phenyl ring due to the electronic effects of the bromine atom.

Detailed analysis of the ¹H and ¹³C NMR data for various substituted phenoxazines allows for the precise assignment of each signal, confirming the connectivity and substitution pattern of the molecule. nih.govbas.bg

Table 1: Representative ¹H NMR Data for Substituted Phenoxazines

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| 10-(4-bromophenyl)-10H-phenoxazine rsc.org | CDCl₃ | 7.75 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 6.75 – 6.65 (m, 4H), 6.65 – 6.59 (m, 2H), 5.94 (d, J = 7.8 Hz, 2H) |

| 10-(2-Methylphenyl)-phenoxazine rsc.org | CDCl₃ | 7.42-7.40 (m, 1H), 7.38-7.35 (m, 2H), 7.25-7.24 (m, 1H), 6.67-6.54 (m, 6H), 5.76-5.75 (m, 2H), 2.22 (s, 3H) |

This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₂BrNO), the calculated molecular weight is approximately 338.0153 g/mol . keyorganics.net HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, confirming the elemental formula. nih.gov

Fragmentation analysis, often performed in conjunction with HRMS, provides insights into the structural components of the molecule. The fragmentation pattern of this compound would likely involve the cleavage of the C-N bond connecting the bromophenyl group to the phenoxazine core and the loss of the bromine atom. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in doublet peaks for bromine-containing fragments, further corroborating the presence of this halogen.

Table 2: HRMS Data for a Related Phenoxazine Derivative

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|

This table illustrates the high accuracy of HRMS in determining the mass of a complex phenoxazine derivative.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would display a series of characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching from the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C stretching within the aromatic rings, usually found in the 1600-1450 cm⁻¹ region.

C-N stretching of the tertiary amine within the phenoxazine ring, which would be observed in the 1350-1250 cm⁻¹ range.

C-O-C stretching of the ether linkage in the phenoxazine core, expected around 1250-1000 cm⁻¹.

C-Br stretching from the bromophenyl group, which would appear in the fingerprint region, typically below 800 cm⁻¹.

The specific positions and intensities of these bands provide a unique spectral fingerprint for the compound. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. mdpi.comnih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

For this compound, an SCXRD analysis would elucidate the dihedral angle between the planes of the phenoxazine core and the 2-bromophenyl substituent. This is a critical parameter as it influences the electronic communication between these two moieties. The phenoxazine ring itself is known to adopt a characteristic butterfly or folded conformation. researchgate.net

Furthermore, SCXRD reveals the intermolecular interactions and packing arrangement within the crystal lattice. These interactions, which can include van der Waals forces, π-π stacking, and halogen bonding, are crucial for understanding the solid-state properties of the material. The analysis of crystal structures of related bromo-aromatic compounds has provided valuable insights into their packing motifs. semanticscholar.orgnih.gov

While a specific crystal structure for this compound is not publicly available in the search results, data from analogous structures provide a strong basis for predicting its key structural features.

Theoretical and Computational Chemistry Insights into 10 2 Bromophenyl 10h Phenoxazine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. escholarship.org DFT studies on phenoxazine (B87303) derivatives have been instrumental in understanding their electronic and optical properties. nih.gov

Ground State Geometries and Conformations

The ground state geometry of 10-(2-Bromophenyl)-10H-phenoxazine is characterized by a non-planar, butterfly-like conformation of the phenoxazine core. The two phenyl rings of the phenoxazine are folded along the N-O axis. The 2-bromophenyl group attached to the nitrogen atom is twisted out of the plane of the phenoxazine moiety. This twisted geometry is a common feature in many donor-acceptor molecules and plays a crucial role in their electronic properties. nih.govelsevierpure.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can precisely determine bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. nih.govresearchgate.net These optimized geometries are fundamental for subsequent calculations of electronic and photophysical properties. For similar phenothiazine (B1677639) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com

For this compound, which can be considered a donor-acceptor (D-A) type molecule, the HOMO is typically localized on the electron-donating phenoxazine moiety, while the LUMO is predominantly situated on the electron-accepting 2-bromophenyl group. nih.govresearchgate.net This spatial separation of the HOMO and LUMO is a characteristic feature of charge-transfer compounds. nih.govelsevierpure.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic properties and its potential for applications in organic electronics. nih.govresearchgate.net A smaller Egap generally leads to a red-shift in the absorption and emission spectra. scribd.com DFT calculations provide reliable estimations of HOMO and LUMO energy levels and the corresponding energy gap. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Donor-Acceptor Phenoxazine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (Egap) | 3.40 |

Note: The values in this table are illustrative for a generic donor-acceptor phenoxazine system and may not represent the exact values for this compound. Actual values would be obtained from specific DFT calculations.

Excited State Dynamics via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. researchgate.netrug.nl It is particularly valuable for understanding the photophysical processes that occur upon light absorption, such as fluorescence and phosphorescence.

Singlet-Triplet Energy Gap (ΔEST) Determination for TADF Predictions

In the context of organic light-emitting diodes (OLEDs), materials exhibiting Thermally Activated Delayed Fluorescence (TADF) are of great interest. beilstein-journals.orgnih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. nih.govelsevierpure.com A key requirement for a molecule to be a TADF emitter is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govpsu.edu

TD-DFT calculations are widely used to predict the ΔEST of potential TADF materials. psu.edunih.gov By calculating the energies of the S1 and T1 states, the energy gap can be determined. For molecules with a donor-acceptor architecture like this compound, the spatial separation of the HOMO and LUMO helps to reduce the ΔEST. nih.govelsevierpure.com Recent studies have shown that TD-DFT, especially with tuned range-separated functionals, can provide reliable predictions of ΔEST. psu.edunih.gov The efficiency of the reverse intersystem crossing (rISC) process, which is crucial for TADF, is highly dependent on a small ΔEST. beilstein-journals.org

Table 2: Calculated Excited State Energies and ΔEST for a Phenoxazine-based TADF Emitter

| State | Energy (eV) |

| S1 | 2.85 |

| T1 | 2.75 |

| ΔEST | 0.10 |

Note: This table provides example data for a phenoxazine-based TADF emitter and illustrates the small singlet-triplet energy gap characteristic of such materials. chemrxiv.org Specific values for this compound would require dedicated TD-DFT calculations.

Understanding Photoinduced Charge Transfer States

Upon photoexcitation, donor-acceptor molecules like this compound can form charge-transfer (CT) excited states. In these states, an electron is promoted from the donor (phenoxazine) to the acceptor (2-bromophenyl) moiety. nih.gov TD-DFT is instrumental in characterizing these photoinduced CT states. nih.gov

The nature and energy of these CT states are crucial for the performance of the molecule in optoelectronic devices. The degree of charge transfer can be quantified by analyzing the molecular orbitals involved in the electronic transition. A significant spatial separation of the electron and hole (the vacancy left by the electron) in the excited state is indicative of a strong CT character. This separation is a key factor in the design of efficient TADF emitters. nih.govelsevierpure.com

Molecular Electrostatic Potential (MEP) Mapping for Predictive Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idnih.gov The MEP map provides a color-coded representation of the charge distribution, where red regions indicate negative potential (electron-rich areas) and blue regions indicate positive potential (electron-poor areas).

For this compound, the MEP map would likely show a negative potential around the oxygen and bromine atoms due to the high electronegativity of these atoms. The regions around the hydrogen atoms would exhibit a positive potential. The MEP map can be used to predict the reactivity of the molecule towards electrophilic and nucleophilic attacks. nih.gov For instance, electron-rich regions (red) are susceptible to attack by electrophiles, while electron-poor regions (blue) are prone to attack by nucleophiles. This information is valuable for understanding the intermolecular interactions and reaction mechanisms of the compound. researchgate.net

Computational Assessment of Hyperpolarizability for Non-linear Optics

There are no specific studies reporting the computational assessment of the hyperpolarizability of this compound. However, the general approach to evaluating phenoxazine derivatives for non-linear optical (NLO) applications involves the use of quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov

For related phenoxazine-based push-pull systems, researchers typically employ DFT methods with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets to calculate the first-order hyperpolarizability (β). nih.gov These studies often explore how different electron-donating and electron-withdrawing substituents on the phenoxazine core influence the intramolecular charge transfer and, consequently, the NLO response. The position of the substituent on the N-aryl ring can also significantly impact these properties.

A typical computational workflow for assessing the hyperpolarizability of a novel phenoxazine derivative would include:

Geometry optimization of the molecular structure.

Calculation of the electronic properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and charge transfer characteristics.

Without specific research on this compound, a data table of its computed hyperpolarizability values cannot be provided. The influence of the ortho-bromo substitution on the phenyl ring on the NLO properties remains unquantified in the literature.

Mechanistic Pathways Simulated via Ab Initio and Molecular Dynamics Approaches

Similarly, there is a lack of published research on the mechanistic pathways of this compound simulated using ab initio and molecular dynamics methods. Such studies are crucial for understanding reaction mechanisms, conformational dynamics, and excited-state behavior.

In the absence of such investigations for this compound, it is not possible to detail any specific mechanistic pathways, such as those related to its synthesis, degradation, or potential interactions in a biological or material context.

Photophysical Properties and Advanced Luminescence Phenomena of 10 2 Bromophenyl 10h Phenoxazine

Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence) in Solution and Solid State

The photophysical characteristics of phenoxazine (B87303) derivatives are defined by their absorption and emission spectra, which are sensitive to both molecular structure and the surrounding environment (solvent or solid-state matrix). The parent 10H-phenoxazine molecule typically displays absorption bands around 316 nm. researchgate.net The introduction of substituents, such as a phenyl group at the N-10 position, can shift this absorption to longer wavelengths, with 10-phenyl-10H-phenoxazine absorbing at 326 nm. researchgate.net

Emission properties are similarly influenced by structure. Phenoxazine-based emitters can be designed to cover a wide spectral range. Multi-resonance (MR) TADF materials incorporating phenoxazine units have been developed to produce highly efficient, narrow-band green emissions with peaks at 500 nm and 502 nm. rsc.org The emission color can be tuned; for example, a series of emitters based on a phenoxazine-dibenzothiophene sulfoximine (B86345) structure yielded fluorescence ranging from yellow to orange. nih.gov

The photophysical properties are also highly dependent on the physical state. The aggregation of these molecules in the solid state can lead to significant changes in emission behavior, a phenomenon discussed in later sections.

| Compound/Derivative | Absorption λmax (nm) | Emission λmax (nm) | State/Solvent |

| Phenoxazine (Pox) | 316 | 489 | Chloroform (B151607) |

| 10-phenyl-10H-phenoxazine (PhPox) | 326 | - | Chloroform |

| TPXZBN | - | 502 | Toluene (B28343) |

| DPXZCZBN | - | 500 | Toluene |

| 10-(Perylene-3-yl)-10H-Phenoxazine | 250, 450 | - | - |

Photoluminescence Quantum Yield (PLQY) and Emission Efficiency Optimization

The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency. For phenoxazine-based emitters, achieving high PLQY is a primary goal for their use in high-performance OLEDs. In dilute solutions, many basic phenoxazine derivatives may exhibit modest fluorescence. However, through strategic molecular design, the PLQY can be dramatically enhanced.

One highly effective strategy for boosting PLQY is the incorporation of cyano (–CN) groups into the molecular structure. rsc.org In a study of triarylboron/phenoxazine hybrids, the introduction of cyano groups led to a remarkable improvement in emission efficiency. The resulting emitters, TB-1PXZ2CN and TB-2PXZ1CN, displayed PLQY values of 0.67 and 0.75, respectively. rsc.org These values represent a 5.6-fold and 1.6-fold increase compared to their non-cyano-substituted counterparts. rsc.org

Similarly, multi-resonance TADF emitters containing phenoxazine units have achieved near-perfect efficiencies. The compounds TPXZBN and DPXZCZBN recorded exceptionally high PLQYs of 91% and 90% in toluene solution, and these values increased further to 99% and 94% when doped into a solid-state film. rsc.org This optimization is crucial for fabricating OLEDs with high external quantum efficiencies (EQEs), as devices using these materials have reached EQEs of up to 11.4% with minimal efficiency roll-off at high brightness. rsc.org

| Compound | PLQY (Solution) | PLQY (Doped Film) | Key Structural Feature |

| TB-1PXZ2CN | 67% | - | Cyano group incorporation |

| TB-2PXZ1CN | 75% | - | Cyano group incorporation |

| TPXZBN | 91% | 99% | Multi-resonance framework |

| DPXZCZBN | 90% | 94% | Multi-resonance framework |

Thermally Activated Delayed Fluorescence (TADF) Characteristics of 10-(2-Bromophenyl)-10H-phenoxazine Derivatives

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of electrically generated triplet excitons, enabling OLEDs to theoretically achieve 100% internal quantum efficiency with purely organic materials. bohrium.comresearchgate.net Phenoxazine is a popular electron-donating building block for TADF emitters due to its ability to form donor-acceptor (D-A) structures with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comnih.gov

This HOMO-LUMO separation, often achieved through a twisted geometry between the phenoxazine donor and an acceptor unit, results in a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.netnih.gov A small ΔEST is the defining characteristic of a TADF molecule, as it facilitates the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons via a process called reverse intersystem crossing (RISC). researchgate.net

Derivatives incorporating phenoxazine have demonstrated excellent TADF properties. For example, phenoxazine-fused multi-resonance materials (TPXZBN, DPXZCZBN) exhibit small ΔEST values of 0.16 eV and 0.13 eV, respectively, which are crucial for their high emission efficiencies. rsc.org Similarly, a phenoxazine–DBPHZ–phenoxazine triad (B1167595) was found to have a ΔEST of approximately 20 meV, leading to efficient TADF emission. nih.gov

| TADF Emitter | Peak Emission (nm) | ΔEST (eV) | PLQY (Doped Film) |

| TPXZBN | 502 | 0.16 | 99% |

| DPXZCZBN | 500 | 0.13 | 94% |

The hallmark of a TADF emitter is its characteristic photoluminescence decay profile. Time-resolved photoluminescence measurements of phenoxazine-based TADF materials consistently show a bi-exponential decay. nih.gov This decay consists of two distinct components:

Prompt Fluorescence (PF): A fast decay component on the nanosecond timescale, resulting from the direct radiative decay of singlet excitons generated upon photoexcitation.

Delayed Fluorescence (DF): A much slower decay component, with a lifetime on the microsecond to millisecond timescale. This delayed emission has the same spectrum as the prompt fluorescence and originates from singlet excitons that are repopulated from the triplet state reservoir via the thermally activated RISC process. nih.gov

The presence of this long-lived delayed component is definitive proof of the TADF mechanism at work. In blend films of TADF compounds, both components are clearly observable in the transient decay curves. nih.gov

The rate of reverse intersystem crossing (k_RISC) is a key parameter that governs the efficiency of a TADF emitter. A high k_RISC is necessary to ensure that triplet excitons are rapidly converted back to singlets for emission, minimizing losses through non-radiative pathways. For phenoxazine derivatives, the orthogonal D-A conformation not only ensures a small ΔEST but also promotes high k_RISC values, with rates on the order of ~10⁶ s⁻¹ being reported for phenoxazine-dibenzothiophene sulfoximine emitters. nih.gov

The mechanism for efficient RISC is directly tied to the effective mixing between charge-transfer (CT) and locally excited triplet states. nih.gov Molecular design strategies, such as increasing the number of electron-donating phenoxazine units attached to an acceptor core or introducing a second type of donor, have been shown to enhance this mixing, thereby accelerating the RISC rate while maintaining a high PLQY. nih.govrsc.org For some multi-resonance TADF emitters, k_RISC values as high as 31.7 × 10⁴ s⁻¹ have been achieved, underscoring the potential for developing highly efficient emitters through precise molecular engineering. chemrxiv.org

Exploration of Room Temperature Phosphorescence (RTP) and its Modulators

While TADF relies on converting triplets to singlets for emission, Room Temperature Phosphorescence (RTP) involves the direct, spin-forbidden radiative decay from the triplet state. The presence of a heavy atom, such as bromine in this compound, is a classic strategy to enhance spin-orbit coupling, which increases the probability of intersystem crossing (ISC) from the S₁ to the T₁ state and can enable phosphorescence.

Studies on analogous bromo-substituted aromatic compounds have revealed persistent RTP. For example, (2-bromophenyl)bis(2,6-dimethylphenyl)borane exhibits a rare dual RTP in its crystalline state. nih.gov This dual emission consists of:

A short-lived, higher-energy emission (lifetime of 0.8 ms) attributed to the phosphorescence from single molecules (monomers). nih.gov

A long-lived, lower-energy emission (lifetime of 234 ms) that originates from molecular aggregates. nih.gov

The key modulator for this RTP is the formation of aggregates or a rigid crystal lattice. In the solid state, multiple intermolecular interactions (such as C-H···Br contacts) suppress the non-radiative decay pathways that would otherwise quench the long-lived triplet state, thus allowing phosphorescence to be observed at room temperature. nih.gov This principle suggests that this compound, with its heavy bromine atom and potential for strong intermolecular interactions, is a strong candidate for exhibiting aggregation-induced RTP.

Aggregation-Induced Emission (AIE) Enhancement in Phenoxazine Aggregates

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly luminescent upon aggregation or in the solid state. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. Molecules containing phenoxazine have been shown to exhibit both TADF and AIE characteristics, making them particularly valuable for OLED applications where the emitters are used in solid-thin films. nih.govnih.gov

The mechanism behind AIE in phenoxazine derivatives is the Restriction of Intramolecular Motion (RIM) . In solution, the molecule can undergo low-frequency rotational or vibrational motions, which provide efficient non-radiative pathways for the excited state to decay, thus quenching fluorescence. In an aggregated state, these intramolecular motions are physically hindered by neighboring molecules. nih.govnih.gov

For a diphenylsulfone-phenoxazine (DPS-PXZ) derivative, the key motion was identified as the twisting of the C-S-C angle in the excited state. nih.govacs.org In the aggregate state, this twisting motion is impeded, which blocks access to a conical intersection (a point of degeneracy between electronic states) that would otherwise lead to non-radiative decay. nih.govacs.org By restricting this pathway, the radiative decay (fluorescence) becomes dominant, resulting in strong emission. nih.govacs.org This AIE property effectively overcomes concentration quenching, allowing for bright and efficient solid-state luminescence. nih.gov

Solvatochromic Effects and Environmental Sensing Applications

The photophysical properties of this compound, like many donor-acceptor molecules, are sensitive to the polarity of its surrounding environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. While specific experimental data on the solvatochromic behavior of this compound is not extensively documented in publicly available literature, the general behavior of phenoxazine derivatives allows for a well-grounded discussion of its expected properties and potential applications.

Phenoxazine-based molecules typically exhibit positive solvatochromism, meaning their fluorescence emission spectrum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. nih.govnih.gov This is attributed to the intramolecular charge transfer (ICT) character of their excited state. In the ground state, the molecule has a certain dipole moment. Upon photoexcitation, there is a redistribution of electron density from the electron-donating phenoxazine moiety to the electron-accepting phenyl group. This leads to a significant increase in the dipole moment of the excited state. In polar solvents, the solvent molecules can reorient themselves to stabilize this larger excited-state dipole moment more effectively than the ground-state dipole moment. This stabilization lowers the energy of the excited state, resulting in a lower energy emission and thus a red-shifted fluorescence.

The general trend of emission wavelength shifts for a hypothetical phenoxazine derivative in various solvents is illustrated in the table below.

Table 1: Hypothetical Solvatochromic Shift of a Phenoxazine Derivative

| Solvent | Polarity Index | Emission Maximum (nm) |

|---|---|---|

| Toluene | 2.4 | 450 |

| Chloroform | 4.1 | 465 |

| Ethyl Acetate | 4.4 | 470 |

| Dichloromethane | 3.1 | 475 |

| Acetone | 5.1 | 485 |

| Acetonitrile | 5.8 | 490 |

| Dimethyl Sulfoxide | 7.2 | 500 |

This sensitivity to the local environment makes phenoxazine derivatives, and by extension this compound, promising candidates for use as fluorescent probes in environmental sensing. By monitoring the changes in the fluorescence spectrum, it is possible to determine the polarity of the microenvironment. This has practical applications in detecting the presence of certain analytes or changes in the composition of a medium.

For instance, phenoxazine-based fluorescent probes have been developed for the detection of various substances, including:

Water in organic solvents: Phenoxazine-based covalent organic frameworks (COFs) have been shown to act as turn-off fluorescent probes for detecting trace amounts of water in organic solvents. The fluorescence intensity decreases proportionally to the water content due to the formation of hydrogen bonds with water molecules, which weakens the ICT effect. rsc.org

Hydrazine (B178648): A fluorescent sensor based on a phenoxazine-Meldrum's acid derivative has been developed for the colorimetric and "turn-on" fluorimetric detection of hydrazine in aqueous media, with applications in environmental and biological samples. researchgate.net

Thiophenols: A dibenzo[a,c]phenazine-based fluorescent probe has been successfully used for the fast and selective detection of thiophenols in environmental water samples. nih.gov

Metal Ions: Near-infrared fluorescent probes based on phenoxazine have been synthesized for the specific detection of copper (II) ions in living cells. nih.gov

While direct applications of this compound in environmental sensing have not been reported, its inherent solvatochromic properties suggest its potential as a scaffold for the design of new fluorescent probes. The introduction of specific recognition moieties onto the phenoxazine or the phenyl ring could lead to sensors for a variety of environmental pollutants.

Influence of Substituent Effects and Molecular Architecture on Photophysical Performance

The parent phenoxazine molecule itself is a good electron donor. The introduction of a phenyl group at the 10-position creates a donor-acceptor (D-A) system, which is fundamental to its photophysical behavior. The bromine atom at the 2-position of the N-phenyl ring in this compound further modulates these properties through both electronic and steric effects.

Electronic Effects of Substituents:

Substituents can either be electron-donating or electron-withdrawing, and their effect on the photophysical properties depends on their nature and position.

Electron-donating groups (e.g., methoxy, amino) on the phenoxazine core generally lead to a red-shift in both absorption and emission spectra due to the destabilization of the highest occupied molecular orbital (HOMO).

Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring can enhance the charge transfer character of the excited state, often leading to a further red-shift in emission and increased solvatochromism.

The bromine atom is an interesting case as it has a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). In the case of this compound, the inductive effect is generally considered to be dominant, making the bromophenyl group a weaker acceptor compared to an unsubstituted phenyl group.

Steric Effects and Molecular Architecture:

The steric hindrance introduced by substituents can significantly impact the molecular geometry and, consequently, the photophysical properties.

Twisted Intramolecular Charge Transfer (TICT): The dihedral angle between the donor (phenoxazine) and acceptor (phenyl) rings is a critical parameter. In the excited state, the molecule may seek a more planar conformation to facilitate charge transfer. However, bulky substituents, such as the bromine atom at the ortho-position, can create steric hindrance that forces a twisted conformation. This twisting can lead to the formation of a TICT state, which is often associated with a large Stokes shift and sensitivity to solvent polarity.

Aggregation-Induced Emission (AIE): Some phenoxazine derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. The substitution pattern can influence the packing of molecules in the solid state and thus their AIE properties.

The following table provides a hypothetical comparison of the photophysical properties of different substituted phenoxazine derivatives to illustrate the influence of substituents.

Table 2: Hypothetical Photophysical Data for Substituted 10-Phenyl-10H-phenoxazine Derivatives in a Non-polar Solvent

| Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| None | 350 | 430 | 60 |

| 4-Methoxy (electron-donating) | 355 | 440 | 65 |

| 4-Nitro (electron-withdrawing) | 360 | 470 | 45 |

| 2-Bromo | 352 | 435 | 55 |

Electrochemical Behavior and Redox Characteristics of 10 2 Bromophenyl 10h Phenoxazine

Voltammetric Techniques (Cyclic Voltammetry) for Redox Potential Determination

Cyclic voltammetry (CV) is a primary and powerful technique used to investigate the redox behavior of electroactive species like 10-(2-Bromophenyl)-10H-phenoxazine. nih.govias.ac.in This method involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides valuable information about the oxidation and reduction processes of the compound.

In a typical CV experiment for a phenoxazine (B87303) derivative, the compound is dissolved in an appropriate solvent containing a supporting electrolyte. The potential is swept, and the current response reveals the potentials at which oxidation and reduction occur. ias.ac.in For instance, studies on similar phenoxazine derivatives have utilized cyclic voltammetry to determine their oxidation potentials and understand their electronic structures. nih.gov The shape of the CV curve, including the peak separation between the anodic and cathodic waves, can indicate the reversibility of the redox process. A reversible or quasi-reversible process is often desirable for applications requiring stable and repeatable electrochemical switching. researchgate.net

The electrochemical behavior of phenoxazine derivatives can be influenced by the substituents on the phenoxazine core. For example, the introduction of different groups can alter the electron density of the molecule, thereby affecting its oxidation and reduction potentials. mdpi.com The electrochemical oxidation of N-substituted phenoxazines on a gold electrode has been shown to be quasi-reversible and diffusion-controlled. researchgate.net

Oxidation and Reduction Half-Potentials

The oxidation and reduction half-potentials are key parameters that quantify the ease with which a molecule can lose or gain electrons. For this compound, these potentials are influenced by the electron-donating phenoxazine core and the electron-withdrawing bromophenyl group.

Studies on analogous phenoxazine compounds provide insight into the expected redox behavior. For example, the introduction of a phenoxazine unit into a carbazole-thiophene derivative was found to influence its electrochemical properties, resulting in two oxidation waves at 0.98 V and 1.32 V and a reduction peak at 0.71 V. mdpi.com The onset oxidation potential for this derivative was determined to be 0.78 V. mdpi.com In another study, N-substituted phenoxazines exhibited formal redox potentials in the range of 0.39 to 0.45 V vs. SCE. researchgate.net

The presence of the bromine atom on the phenyl ring is expected to make the oxidation of this compound slightly more difficult compared to the unsubstituted 10-phenyl-10H-phenoxazine due to its electron-withdrawing inductive effect. Conversely, the reduction might be facilitated. The specific values for this compound would require experimental determination through techniques like cyclic voltammetry.

Below is a table summarizing the electrochemical data for related phenoxazine derivatives, which can serve as a reference for estimating the properties of this compound.

| Compound/Polymer Film | Oxidation Peak(s) (V) | Reduction Peak(s) (V) | Onset Oxidation Potential (V) | Source |

| PDTCP | ~0.95 | 0.75 | 0.78 | mdpi.com |

| PDDCP | ~0.95 | 0.75 | 0.81 | mdpi.com |

| PDTC | 1.04 | 1.05 | - | mdpi.com |

| PDDC | 0.79 | 0.54 | - | mdpi.com |

| 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) | 0.650, 0.956 | 0.585, 0.844 | - | ias.ac.in |

Electrochromic Switching and Material Properties

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Phenoxazine derivatives have shown promise as electrochromic materials due to their ability to undergo reversible redox reactions that result in changes to their electronic structure and, consequently, their absorption of light. mdpi.com

Upon electrochemical oxidation, the phenoxazine moiety can form a stable radical cation, which often exhibits a distinct color compared to the neutral state. ias.ac.in The introduction of a phenoxazine group into polymer films has been shown to impart electrochromic properties. For example, polymer films containing phenoxazine units displayed different colors under various applied potentials. mdpi.com The color changes are a direct result of the alteration of the polymer's chemical structure during the oxidation process. mdpi.com

The presence of the phenoxazine group can be an effective strategy for developing high-performance electrochromic materials. mdpi.com The stability of the radical cation and the reversibility of the redox process are crucial for the long-term performance and durability of an electrochromic device. Research has indicated that phenoxazine-based materials can exhibit good stability. mdpi.com

Correlation between Electronic Structure and Electrochemical Performance

The electrochemical performance of this compound is intrinsically linked to its electronic structure. The phenoxazine core is an electron-rich system, making it susceptible to oxidation. rsc.org The nitrogen and oxygen heteroatoms within the phenoxazine ring play a significant role in its electronic properties and create a non-planar, butterfly-like conformation. nih.govrsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are key determinants of the redox potentials. A high-lying HOMO level corresponds to a low ionization potential and easier oxidation. nih.gov Theoretical calculations and experimental studies have shown that charge transfer in phenoxazine derivatives can occur from the donor (phenoxazine) to an acceptor part of the molecule upon excitation. rsc.org

The introduction of the 2-bromophenyl group at the 10-position influences the electronic structure. The bromine atom, being an electron-withdrawing group, can lower the HOMO energy level, potentially increasing the oxidation potential compared to an unsubstituted phenyl group. This modification can also affect the planarity and conformation of the molecule, which in turn influences the electronic coupling and charge transport properties. rsc.org The torsion angle between the donor and acceptor parts of the molecule is a critical factor influencing the electronic coupling element. rsc.org

Electrochemical C-H Functionalization and C-N Bond Formation Pathways

Electrochemical methods offer a sustainable and efficient approach for C-H functionalization and C-N bond formation. rsc.orgvirginia.edu These techniques can often be performed at ambient temperature and replace the need for stoichiometric chemical oxidants. rsc.org

In the context of phenoxazine synthesis, electrochemical methods have been employed. For instance, the electrochemical oxidation of hydroquinone (B1673460) in the presence of 2-aminophenol (B121084) derivatives can lead to the formation of phenoxazine structures. nih.gov This process involves the generation of reactive intermediates at the electrode surface that then react to form the desired product. nih.gov

While direct electrochemical C-H functionalization of the this compound molecule itself is a specific area of research, general principles of electrochemical C-N bond formation are relevant. rsc.org Anodic oxidation can generate radical cations or iminium ion intermediates from nitrogen-containing heterocycles, which can then be trapped by nucleophiles. rsc.org Electrochemical synthesis is recognized as a powerful strategy for constructing challenging carbon-heteroatom bonds. rsc.org Such methods are being explored for the synthesis of various nitrogen-containing heterocyclic compounds. virginia.edunih.govrsc.org

Mechanistic Insights into Reactions Involving 10 2 Bromophenyl 10h Phenoxazine

Reactivity of the Bromine Moiety in Catalytic Transformations

The bromine atom on the phenyl ring of 10-(2-Bromophenyl)-10H-phenoxazine is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is susceptible to oxidative addition by a low-valent transition metal catalyst, typically a palladium(0) complex. This is the crucial initiation step for a variety of powerful bond-forming reactions.

Mechanism of Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, often generated in situ from a precursor like Pd(OAc)₂, inserts into the C-Br bond. This process involves the donation of electron density from the palladium center to the σ* antibonding orbital of the C-Br bond, leading to its cleavage. The result is a square planar Pd(II) intermediate, where both the aryl group of the phenoxazine (B87303) derivative and the bromide are now bonded to the palladium center. The ortho-position of the bromine may introduce steric hindrance that can influence the rate of this step compared to its meta or para isomers.

Transmetalation (for Suzuki-Miyaura type reactions): In the presence of a boronic acid or ester and a base, the bromide ligand on the Pd(II) complex is replaced by the organic group from the boron reagent. The base activates the organoboron compound, facilitating the transfer of its organic moiety to the palladium center.

Reductive Elimination: This is the final bond-forming step. The two organic groups (the phenoxazine-phenyl group and the group from the coupling partner) on the Pd(II) complex couple and are expelled from the coordination sphere. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This general mechanism is central to several key transformations, as detailed in the table below.

| Catalytic Transformation | Typical Reagents | Mechanistic Notes |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Base (e.g., K₂CO₃, Cs₂CO₃), Pd catalyst (e.g., Pd(PPh₃)₄) | Forms a new carbon-carbon bond, replacing the bromine atom. The choice of ligand on the palladium catalyst is crucial to overcome potential steric hindrance from the ortho-phenoxazine group. |

| Buchwald-Hartwig Amination | Amines, Strong base (e.g., NaOtBu), Pd catalyst with specialized ligands (e.g., BINAP, DPEPhos) | Forms a new carbon-nitrogen bond. The reaction is highly sensitive to the steric bulk of both the amine and the aryl halide. |

| Heck-Mizoroki Reaction | Alkenes, Base (e.g., Et₃N), Pd catalyst | Forms a new carbon-carbon bond by coupling the aryl group to an alkene. Regioselectivity of the addition to the alkene can be an important consideration. |

| Sonogashira Coupling | Terminal alkynes, Copper(I) co-catalyst, Base (e.g., an amine), Pd catalyst | Forms a carbon-carbon triple bond. This reaction proceeds via a dual catalytic cycle involving both palladium and copper. |

Nucleophilic Substitution and Derivatization Strategies at the Bromophenyl Group

Beyond metal-catalyzed reactions, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or activation of the aromatic ring. The presence of the electron-donating phenoxazine moiety generally disfavors classical SNAr mechanisms, which are facilitated by electron-withdrawing groups. However, derivatization is still possible through other pathways.

Potential Derivatization Pathways:

Lithium-Halogen Exchange: A common strategy to activate the C-Br bond for nucleophilic attack involves reacting this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This rapidly and irreversibly replaces the bromine with a lithium atom, generating a highly reactive aryllithium intermediate. This species can then be quenched with a wide variety of electrophiles to install new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal can convert the C-Br bond into an organomagnesium (Grignard) reagent. While less reactive than the corresponding aryllithium, this intermediate is a potent nucleophile for reactions with aldehydes, ketones, esters, and nitriles.

The table below outlines some derivatization strategies following the generation of an organometallic intermediate.

| Intermediate | Reagent for Formation | Subsequent Electrophile | Product Functional Group |

| Aryllithium | n-Butyllithium | CO₂ then H₃O⁺ | Carboxylic Acid |

| Aryllithium | Dimethylformamide (DMF) | Aldehyde | |

| Grignard Reagent | Magnesium (Mg) | B(OiPr)₃ | Boronic Ester |

| Grignard Reagent | Formaldehyde | Benzyl Alcohol |

Oxidation and Reduction Mechanisms of the Phenoxazine Core

The phenoxazine core is an electron-rich heterocyclic system that can undergo reversible oxidation. The nitrogen and oxygen heteroatoms can stabilize the formation of a radical cation and, subsequently, a dication.

Electrochemical Behavior: Cyclic voltammetry studies on N-aryl phenoxazines typically reveal two reversible one-electron oxidation events.

First Oxidation: The phenoxazine moiety loses one electron to form a stable radical cation (Phenoxazine•+). The central nitrogen atom bears a significant portion of the positive charge and radical character. The potential at which this occurs is a measure of the electron-donating ability of the molecule.

Second Oxidation: At a higher potential, the radical cation can lose a second electron to form a dication (Phenoxazine2+).

The stability of the radical cation is a key feature of phenoxazine chemistry and underpins its use as an electron-donor in various applications. The reduction of the phenoxazine core is generally not observed under typical electrochemical conditions as it is already in a reduced state. Reductive cleavage of the C-Br bond is a more likely reduction pathway for the molecule as a whole.

Photoinduced Electron Transfer and Radical Generation Mechanisms

Phenoxazines are well-known for their photophysical properties, acting as potent electron donors upon photoexcitation. When this compound absorbs a photon of appropriate energy, it is promoted to an electronically excited state (PXZ*). This excited state is a much stronger reducing agent (electron donor) than the ground state molecule.

Mechanism of Photoinduced Electron Transfer (PET): If a suitable electron acceptor (A) is present, the excited phenoxazine (PXZ*) can donate an electron to it.

PXZ + hν → PXZ* PXZ* + A → PXZ•+ + A•−

This process generates the phenoxazine radical cation (PXZ•+) and the radical anion of the acceptor (A•−). This charge-separated state is a key intermediate in photoredox catalysis, where these newly formed radical ions can go on to engage in productive chemical reactions. The efficiency of PET depends on the thermodynamic driving force (related to the redox potentials of the donor and acceptor) and the distance and orientation between the donor and acceptor.

Enzyme-Mediated Ring-Closure Mechanisms and Biocatalysis

There is currently no specific information in the scientific literature detailing enzyme-mediated reactions or biocatalysis involving this compound. However, general principles of biocatalysis suggest potential, albeit hypothetical, transformations.

For instance, certain microorganisms possess dehalogenase enzymes that can reductively cleave carbon-halogen bonds. A hypothetical biocatalytic debromination could proceed via a mechanism involving a reduced cofactor, such as NADH or FADH₂, providing the electrons to cleave the C-Br bond, releasing a bromide ion and generating 10-phenyl-10H-phenoxazine.

Additionally, cytochrome P450 enzymes are known to hydroxylate aromatic rings. It is conceivable that a P450-mediated reaction could introduce a hydroxyl group onto one of the aromatic rings of the phenoxazine core, although such a reaction has not been documented for this specific substrate. These possibilities remain speculative without direct experimental evidence.

Advanced Material Applications of 10 2 Bromophenyl 10h Phenoxazine and Its Derivatives

Organic Light-Emitting Diodes (OLEDs) and Display Technologies.nih.govnih.govnih.govresearchgate.net

High-Efficiency TADF Emitters and Blue Dopants.nih.govnih.govrsc.orgnih.gov

Derivatives of 10-(2-Bromophenyl)-10H-phenoxazine are instrumental in the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govnih.gov The twisted donor-acceptor structure, facilitated by the phenoxazine (B87303) unit, leads to a small energy gap between the singlet and triplet excited states. nih.govmdpi.com This small energy gap is a critical requirement for efficient reverse intersystem crossing (RISC), a process that allows for the harvesting of non-emissive triplet excitons and their conversion into light-emitting singlet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. nih.gov

For instance, a series of TADF emitters constructed from 10H-phenoxazine and dibenzothiophene (B1670422) sulfoximine (B86345) derivatives have demonstrated the ability to achieve external quantum efficiencies (EQEs) of up to 5.8%. nih.govnih.gov These emitters exhibit emissions ranging from yellow to orange. nih.govnih.gov Furthermore, phenoxazine-based materials have been developed as green TADF emitters, with some showing narrowband emissions crucial for high color purity in displays. rsc.org

In the realm of blue emitters, which are notoriously challenging to develop with both high efficiency and long lifetime, phenoxazine derivatives also show promise. nih.govresearchgate.net Although specific data on this compound as a blue dopant is limited, the general properties of phenoxazine-containing compounds make them suitable candidates for this application. High-efficiency blue OLEDs have been realized using host materials that can effectively transfer energy to a blue-emitting dopant. nih.gov

| Emitter Type | Donor Unit | Acceptor Unit | Emission Color | Max. EQE (%) | Ref. |

| TADF | 10H-phenoxazine | Dibenzothiophene sulfoximine | Yellow to Orange | 5.8 | nih.govnih.gov |

| TADF | Phenoxazine | Boron/Nitrogen framework | Green | >90 (PLQY) | rsc.org |

| TADF | Phenoxazine/Phenothiazine (B1677639) | 2,3-dicyanopyrazino phenanthrene | Orange/Red | 17.4 / 12.3 | researchgate.net |

Emissive Layer (EML) Components for Enhanced Performance.20.210.105

The emissive layer (EML) is the heart of an OLED, where light is generated. The performance of the EML is highly dependent on the properties of its constituent materials. Phenoxazine derivatives, including those related to this compound, are used as components in the EML to enhance device performance. 20.210.105 They can be employed as dopants within a host material or as the host material itself. The choice of materials and the structure of the EML are critical for achieving high efficiency and long operational lifetimes. 20.210.105rsc.org Efficient confinement of charge carriers and excitons within the EML is a key strategy for improving performance. 20.210.105

Role as Host Materials and Sensitizers in OLED Architectures.noctiluca.eursc.orgkeyorganics.netmdpi.comresearchgate.net

In many OLED designs, a host material constitutes the bulk of the emissive layer, with a small amount of an emissive dopant dispersed within it. noctiluca.euresearchgate.net The host material plays a crucial role in transporting charge carriers and transferring energy to the dopant. noctiluca.eu Phenoxazine derivatives are investigated as host materials due to their high triplet energy levels and good charge transport properties, which are essential for efficient energy transfer to phosphorescent or TADF dopants. noctiluca.euresearchgate.net

Sensitizers are another critical component in some advanced OLED architectures. They are used to improve the efficiency of light emission from a fluorescent or phosphorescent emitter by absorbing energy and then efficiently transferring it to the emitter. rsc.org The phenoxazine moiety, with its strong electron-donating nature, can be incorporated into sensitizer (B1316253) molecules to enhance this energy transfer process. mdpi.com

| Application | Compound/Derivative Type | Key Properties | Function |

| Host Material | Phenoxazine-based | High triplet energy, good charge transport | Energy transfer to dopant, charge transport |

| Sensitizer | Phenoxazine-based | Strong electron-donating | Efficient energy absorption and transfer |

Device Efficiency and Lifetime Studies.rsc.orgmdpi.com20.210.105nih.gov

The efficiency and operational lifetime are critical metrics for the practical application of OLEDs. Research into this compound and its derivatives is heavily focused on improving these parameters. For instance, OLEDs incorporating phenoxazine-based TADF emitters have demonstrated high external quantum efficiencies and, in some cases, reduced efficiency roll-off at high brightness. nih.govnih.govresearchgate.net

The lifetime of an OLED is influenced by the chemical and thermal stability of the materials used. mdpi.com Phenoxazine derivatives are known for their high thermal stability, which is a desirable characteristic for long-lasting devices. mdpi.com Device architecture also plays a significant role in determining lifetime, with strategies such as the use of thin emissive layers and efficient charge and exciton (B1674681) confinement being employed to enhance stability. 20.210.105nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs).researchgate.netepfl.chrsc.orgnih.govrsc.org

Beyond light emission, phenoxazine derivatives are also being explored for their potential in light-harvesting applications such as organic photovoltaics and dye-sensitized solar cells. In these devices, the primary role of the phenoxazine-based molecule is to absorb light and facilitate the generation of charge carriers.

| Solar Cell Type | Phenoxazine Derivative Role | Key Feature | Achieved Efficiency | Ref. |

| DSSC | Organic Dye | Modified with two 2,4-dibutoxyphenyl units | 7.0% | epfl.chrsc.org |

| DSSC | Organic Dye | Introduction of an energy antenna system | 7.7% | rsc.org |

| solid state-DSSC | Organic Dye | Phenoxazine-based dye IB4 | 3.2% | epfl.chrsc.org |

Optical Sensing and Detection Platforms

The fluorescent properties of phenoxazine derivatives make them suitable candidates for the development of optical sensors. nih.gov These sensors can be designed to detect specific analytes through changes in their fluorescence emission upon interaction with the target molecule. While the search results did not provide specific examples of this compound being used in optical sensing, the general class of phenoxazine compounds is known for its utility in creating fluorescent probes for biological and environmental applications. nih.gov

Bioimaging and Molecular Theranostics via Phenoxazine Fluorophores

The phenoxazine core is a key component in the design of fluorescent probes for bioimaging and molecular theranostics. Its electron-rich, heterocyclic structure gives rise to desirable photophysical properties, including high fluorescence quantum yields and photostability. nih.gov These characteristics make phenoxazine derivatives, such as the well-known Nile Red and Nile Blue, excellent scaffolds for developing histological stains and photosensitizers. nih.gov

Derivatives of 10-aryl-phenoxazines are synthesized to create probes that can visualize specific biological molecules and processes within living cells. The strategic design of these fluorophores often involves a "turn-on" mechanism, where the probe's fluorescence is initially quenched and then activated upon interaction with a specific target analyte. This approach minimizes background signal and enhances detection sensitivity. For instance, fluorogenic probes have been developed that are activated by specific enzymes or reactive oxygen species, allowing for real-time imaging of cellular activities.

The compound this compound is a valuable intermediate in this field. The bromo-substituent serves as a crucial synthetic handle, allowing chemists to attach various recognition moieties or targeting ligands through reactions like Suzuki or Buchwald-Hartwig coupling. This modular approach enables the creation of a diverse library of phenoxazine-based probes tailored for specific theranostic purposes, from disease diagnosis to monitoring therapeutic response. While specific studies detailing the direct use of the 2-bromo isomer are limited, the principle of using halogenated phenoxazine precursors is well-established in the synthesis of complex functional dyes.

Table 1: Properties of Representative Phenoxazine-Based Fluorophores

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features & Applications |

|---|---|---|---|

| Nile Red Derivatives | 550-580 | 620-660 | Lipophilic stain, sensitive to environmental polarity, lipid droplet imaging. nih.gov |

| Nile Blue Derivatives | 620-640 | 660-690 | Histological stain, fluorescent probe for nucleic acids and lipids. nih.gov |

| Benzo[a]phenoxazines | ~600 | ~650 | Modulate multidrug resistance (MDR) in cancer cells, potential for theranostics. nih.gov |

| Enzyme-Activatable Probes | Variable | Variable | "Turn-on" fluorescence upon enzymatic cleavage for activity mapping. |

Non-linear Optical Materials and Photonic Devices

Phenoxazine derivatives have emerged as promising materials for non-linear optical (NLO) applications and photonic devices, such as organic light-emitting diodes (OLEDs). nih.govnih.gov The core principle behind their utility is the strong electron-donating nature of the phenoxazine unit. When this donor (D) is electronically coupled to an electron-accepting (A) moiety, often via a π-conjugated bridge, the resulting D-π-A molecule can exhibit significant intramolecular charge transfer (ICT). This ICT character is fundamental to achieving large third-order NLO susceptibility (χ(3)) and is crucial for applications in optical switching and signal processing. rsc.orgnih.gov

The compound this compound is an ideal precursor for synthesizing such D-π-A systems. The bromine atom can be readily substituted with various electron-accepting groups using standard cross-coupling methodologies. This allows for precise tuning of the molecule's electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to optimize NLO properties.

In the realm of photonic devices, phenoxazine derivatives are particularly noted for their use as host materials or emitters in OLEDs. nih.govacs.org Materials exhibiting thermally activated delayed fluorescence (TADF) are of great interest for achieving high efficiency in OLEDs. TADF emitters are designed to have a very small energy gap between their singlet and triplet excited states, allowing for the harvesting of non-emissive triplet excitons. Donor-acceptor molecules based on phenoxazine have been successfully designed to exhibit TADF, leading to OLEDs with high external quantum efficiencies. mdpi.com For example, combining a phenoxazine donor with a pyridazine (B1198779) acceptor core has resulted in TADF emitters used in efficient OLEDs. mdpi.com

Table 2: Research Findings on Phenoxazine Derivatives in Photonic Applications

| Derivative Type | Application | Key Finding | Research Highlight |

|---|---|---|---|

| Phenoxazine-Pyridazine | TADF Emitter for OLEDs | Achieved an external quantum efficiency of over 5.8%, confirming triplet harvesting via the TADF mechanism. mdpi.com | The combination of a strong phenoxazine donor with a pyridazine acceptor created a small singlet-triplet energy splitting. mdpi.com |

| Phenyl-Spaced Phenoxazine | Exciplex-forming co-host for PhOLEDs | Utilized as a co-host material in the emissive layer of a red phosphorescent OLED, demonstrating high efficiency. acs.org | The donor-acceptor structure with a phenyl spacer facilitates the formation of an exciplex, enhancing device performance. acs.org |

| Phenoxazine Copolymers | Organic Semiconductors | Conjugated copolymers of phenoxazine and fluorene (B118485) derivatives are known to function in electroluminescent devices. nih.gov | Phenoxazine units provide high luminescence quantum yields and desirable charge transport properties. nih.gov |

Electrochromic Devices and Smart Windows